![molecular formula C42H65N13O10 B108331 Saralasin CAS No. 34273-10-4](/img/structure/B108331.png)
Saralasin
Overview
Description
Saralasin is a competitive angiotensin II receptor antagonist with partial agonistic activity . The aminopeptide sequence for Saralasin differs from angiotensin II at three sites . At position 1, sarcosine replaces aspartic acid, thereby increasing the affinity for vascular smooth muscle AT II receptors and making Saralasin resistant to degradation by aminopeptidases .
Molecular Structure Analysis
Saralasin has a complex molecular structure. Its IUPAC name is (2S)-2-[[[(2S)-1-[(2S)-2-[[[(2S)-2-[[[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
. The molecular formula of Saralasin is C42H65N13O10
, and its molar mass is 912.05 g/mol
.
Physical And Chemical Properties Analysis
Saralasin has a molecular weight of 1026.07 g/mol
. It is a solid substance that is soluble in water up to 100 mg/mL
and in DMSO up to 50 mg/mL
.
Scientific Research Applications
Diagnostic Agent for Hypertension
Saralasin: has been approved by the Food and Drug Administration for use as a diagnostic agent for the detection of angiotensin II-dependent (renin-mediated) hypertension . This application is particularly important for distinguishing between primary (essential) hypertension and secondary causes, such as renovascular hypertension, which may be treatable and potentially curable.
Research on Cardiovascular Diseases
Extensive research has documented the role of angiotensin II in the pathophysiology of cardiovascular diseases, including hypertension, cardiac failure, and coronary heart disease . Saralasin, by antagonizing angiotensin II, helps in understanding the complex interactions within the cardiovascular system and the potential therapeutic benefits of blocking angiotensin II.
Understanding Renin-Angiotensin System (RAS)
Saralasin’s action as an angiotensin II antagonist provides insights into the renin-angiotensin system’s role in regulating renal function, fluid and electrolyte balance, and blood pressure . It aids in revealing alternate enzymatic pathways and mechanisms by which RAS regulates these physiological processes.
Therapeutic Implications
The blockade of angiotensin II has shown therapeutic benefits in managing diseases such as diabetic nephropathy and post-myocardial infarction conditions . Saralasin’s ability to mimic these effects allows researchers to explore new therapeutic approaches and improve existing treatments.
Screening for Renovascular Hypertension
Saralasin is used in screening tests to identify renin-dependent hypertension . This is crucial for diagnosing patients with suspected renovascular hypertension, which is often treatable, thus avoiding lifelong antihypertensive drug therapy .
Mechanism of Action
Target of Action
Saralasin is a competitive antagonist with partial agonistic activity for the angiotensin II receptor . Angiotensin II receptors are key components of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body.
Mode of Action
The aminopeptide sequence for Saralasin differs from angiotensin II at three sites :
- At position 1, sarcosine replaces aspartic acid, thereby increasing the affinity for vascular smooth muscle AT II receptors and making Saralasin resistant to degradation by aminopeptidases .
- At position 5, isoleucine is replaced by valine .
- At position 8, phenylalanine is replaced by alanine, which leads to a smaller stimulatory effect .
These modifications allow Saralasin to bind to angiotensin II receptors and block their activation by angiotensin II, thereby inhibiting the physiological effects of angiotensin II .
Biochemical Pathways
The primary biochemical pathway affected by Saralasin is the renin-angiotensin system . By blocking the angiotensin II receptor, Saralasin prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a decrease in blood pressure and a reduction in fluid volume .
Pharmacokinetics
It is known that saralasin is rapidly absorbed and has a high affinity for angiotensin ii receptors
Result of Action
The primary result of Saralasin’s action is a decrease in blood pressure . By blocking the angiotensin II receptor, Saralasin inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .
Action Environment
The action of Saralasin can be influenced by various environmental factors. For example, the presence of other medications can affect the efficacy and stability of Saralasin . Additionally, physiological conditions such as renal function can also impact the effectiveness of Saralasin
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGWGEPQIUAZME-NXSMLHPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
39698-78-7 (acetate, hydrated) | |
Record name | Saralasin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046549 | |
Record name | Saralasin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
912.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34273-10-4 | |
Record name | Saralasin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saralasin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Saralasin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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